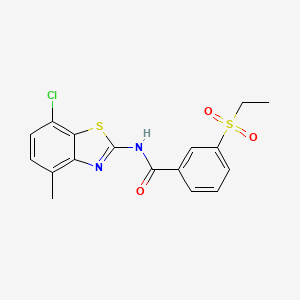
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings
準備方法
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
化学反応の分析
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:
科学的研究の応用
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, including fluorescent probes and sensors.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:
2-chloro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: This compound shares a similar core structure but differs in the position and type of substituents.
4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide: This derivative has an azepane ring instead of an ethylsulfonyl group, leading to different chemical and biological properties.
生物活性
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzothiazole core, which is known for its diverse biological activities. The presence of a chloro group and an ethanesulfonyl moiety enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced cell proliferation.
- Receptor Modulation : It may act as a modulator of various receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various human cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic potency of related benzothiazole compounds found that they inhibited the growth of human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112). The IC50 values for these compounds ranged from 2.87 µM to 3.06 µM, demonstrating notable potency compared to standard treatments like cisplatin (IC50 = 0.24–1.22 µM) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Cisplatin | 0.24 - 1.22 | Cervical/Bladder |
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity against various pathogens. Preliminary screenings indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Screening : A series of analogs were synthesized and screened for antibacterial and antifungal activities. Some derivatives exhibited promising results against strains such as Escherichia coli and Staphylococcus aureus .
- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds has revealed that modifications can lead to improved stability and bioavailability, essential for therapeutic applications.
特性
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-6-4-5-11(9-12)16(21)20-17-19-14-10(2)7-8-13(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMMVJUAKHFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













